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Compound of Interest

Compound Name: GB1908

Cat. No.: B15610784 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the pharmacokinetic profile of GB1908, a

selective, orally available small molecule inhibitor of galectin-1. In the landscape of cancer

therapy, targeting galectin-1 presents a promising strategy to counteract tumor immune evasion

and proliferation. Understanding the pharmacokinetic properties of an inhibitor is critical for its

development and clinical application. This document compares the available pharmacokinetic

data of GB1908 with its predecessor, GB1490, and a related galectin inhibitor, GB1211, to offer

a clear perspective on its potential as a therapeutic agent.

Comparative Pharmacokinetic Data
The following table summarizes the available pharmacokinetic and pharmacodynamic

parameters for GB1908 and its comparators. It is important to note that direct comparison is

limited by the different species in which the data was obtained (human vs. mouse) and the

availability of specific quantitative parameters.
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Parameter GB1908 GB1490
GB1211
(selvigaltin)

Target Galectin-1 Galectin-1 Galectin-3

Species Mouse Mouse Human

Kd (human Gal-1) 0.057 µM 0.4 µM N/A

Kd (human Gal-3) 6.0 µM 2.7 µM 0.025 µM

Selectivity (Gal-3/Gal-

1)
>100-fold ~7-fold N/A

Oral Bioavailability

(F%)
Data not available >99% Data not available

Tmax Data not available Data not available
1.75 - 4 hours

(median)

Half-life (t1/2) Data not available Data not available 11 - 16 hours (mean)

Cmax Data not available Data not available Dose-dependent

AUC Data not available Data not available Dose-dependent

Dosing Regimen (in

vivo)

30 mg/kg b.i.d. (oral,

mouse) maintains free

plasma levels over Kd

for 24h.

Data not available

50 or 100 mg b.i.d.

(oral, human) in

Phase 1 trials.

Key In Vitro Activity

IC50 = 850 nM

(inhibition of Gal-1

induced Jurkat cell

apoptosis).

Reverses Gal-1

induced Jurkat cell

apoptosis at low µM

concentrations.

N/A

Food Effect Data not available Data not available

Delayed absorption by

2h, systemic exposure

unaffected.

Accumulation Data not available Data not available

~2-fold with multiple

dosing, steady state

within 3 days.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15610784?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data for GB1908 and GB1490 are from preclinical studies in mice, while data for GB1211 is

from a Phase 1 clinical trial in healthy human participants. N/A: Not Applicable.

Experimental Protocols
In Vivo Pharmacokinetic Analysis in Mice
(Representative Protocol)
The following is a representative protocol for determining the pharmacokinetic profile of an

orally administered galectin inhibitor in mice, based on common practices in the field. The

specific details for the GB1908 studies were not fully available.

1. Animal Model:

Male or female C57BL/6 mice, 8-10 weeks old, are used. Animals are acclimatized for at

least one week before the experiment.

2. Drug Formulation and Administration:

The test compound (e.g., GB1908) is formulated as a suspension or solution in a vehicle

suitable for oral administration, such as 0.5% (w/v) hydroxypropyl methylcellulose (HPMC) in

water.

A single oral dose (e.g., 10 or 30 mg/kg) is administered by gavage. For intravenous

administration, the compound is dissolved in a suitable vehicle (e.g., saline with a co-solvent)

and administered via the tail vein.

3. Blood Sampling:

Blood samples (approximately 50-100 µL) are collected at predetermined time points post-

dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

Sampling is typically performed via retro-orbital bleeding or from the saphenous vein into

tubes containing an anticoagulant (e.g., EDTA).

Plasma is separated by centrifugation and stored at -80°C until analysis.

4. Bioanalysis:
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Plasma concentrations of the drug are quantified using a validated liquid chromatography-

tandem mass spectrometry (LC-MS/MS) method.

A standard curve is prepared by spiking known concentrations of the compound into blank

plasma.

5. Pharmacokinetic Parameter Calculation:

Pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to

reach Cmax), AUC (area under the plasma concentration-time curve), and t1/2 (elimination

half-life) are calculated using non-compartmental analysis software (e.g., Phoenix

WinNonlin).

Oral bioavailability (F%) is calculated as: (AUCoral / Doseoral) / (AUCIV / DoseIV) x 100.

Visualizations
Galectin-1 Signaling Pathway in T-cell Apoptosis
Extracellular galectin-1 can induce apoptosis in activated T-cells by binding to glycosylated

receptors on the cell surface, such as CD7, CD43, and CD45. This interaction triggers a

cascade of intracellular events leading to programmed cell death. GB1908, by blocking the

carbohydrate recognition domain of galectin-1, prevents this initial binding and thereby inhibits

the downstream apoptotic signaling.
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Caption: Galectin-1 induced T-cell apoptosis pathway and its inhibition by GB1908.

Experimental Workflow for In Vivo Pharmacokinetic
Study
The following diagram illustrates a typical workflow for conducting an in vivo pharmacokinetic

study in mice.
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Caption: General workflow for an in vivo pharmacokinetic study.

To cite this document: BenchChem. [Evaluating the Pharmacokinetic Profile of GB1908: A
Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15610784#evaluating-the-pharmacokinetic-profile-of-
gb1908]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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